Rheediaxanthone A
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Overview
Description
Rheediaxanthone A is a naturally occurring xanthone compound isolated from the root bark of Rheedia benthamiana, a plant belonging to the Guttiferae family . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rheediaxanthone A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the root bark of Rheedia benthamiana using organic solvents such as ethanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification through chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Rheediaxanthone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the xanthone core, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
Rheediaxanthone A exerts its effects through multiple mechanisms:
Apoptosis Induction: It induces programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
Cell Cycle Arrest: this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation.
Modulation of Signaling Pathways: It affects key signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and growth.
Comparison with Similar Compounds
Rheediaxanthone A is compared with other xanthones such as:
Rheediaxanthone B: Similar in structure but exhibits slightly different biological activities.
Rheediaxanthone C: Another related compound with distinct cytotoxic properties.
Isogarciniaxanthone E: Known for its potent anticancer activity, more effective than this compound in some assays.
Uniqueness: this compound is unique due to its specific structural features and its ability to modulate multiple biological pathways, making it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
11,22-dihydroxy-7,7,19,19-tetramethyl-2,8,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,10,15,17,21-octaen-13-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-22(2)8-6-12-15(28-22)10-14(24)16-17(25)13-9-11-5-7-23(3,4)29-19(11)18(26)21(13)27-20(12)16/h5-10,24,26H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAPUFLPLOSGII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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